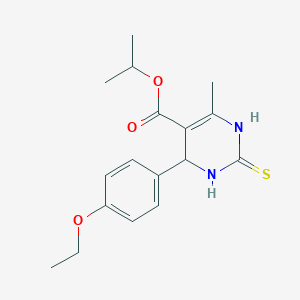![molecular formula C18H22N4O4S B4068715 (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine](/img/structure/B4068715.png)
(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine
Overview
Description
(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of purinergic receptor that are activated by extracellular nucleotides and play a role in immune response, inflammation, and cancer progression.
Mechanism of Action
(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine acts as a selective antagonist of the P2Y6 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. P2Y6 receptors are involved in the activation of the NF-κB pathway, which plays a role in inflammation and cancer progression. By blocking the activation of the P2Y6 receptor, (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine can inhibit the activation of the NF-κB pathway and reduce inflammation and cancer progression.
Biochemical and Physiological Effects:
(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine can inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and decrease microglial activation and neuronal cell death. In vivo studies have shown that (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine can reduce tumor growth and metastasis, improve colitis symptoms, and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine in lab experiments is its selectivity for the P2Y6 receptor. This allows researchers to specifically target the P2Y6 receptor and study its role in various physiological and pathological processes. However, one limitation of using (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine and the P2Y6 receptor. One direction is the investigation of the role of P2Y6 receptors in other types of cancer, such as breast and prostate cancer. Another direction is the development of more potent and selective P2Y6 receptor antagonists that can be used in clinical trials. Additionally, the role of P2Y6 receptors in neurodegenerative diseases, such as Parkinson's and Huntington's disease, is an area of active research. Overall, the study of (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine and the P2Y6 receptor has the potential to lead to the development of new therapies for a variety of diseases.
Scientific Research Applications
(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine has been used in scientific research to study the role of P2Y6 receptors in various physiological and pathological processes. For example, (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine has been used to investigate the role of P2Y6 receptors in lung cancer metastasis, inflammatory bowel disease, and neuroinflammation. (2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine has also been used to study the effect of P2Y6 receptor activation on microglial activation and neuronal cell death in Alzheimer's disease.
properties
IUPAC Name |
2-methyl-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-3-5-15(6-4-13)27(25,26)21-9-7-20(8-10-21)17-12-16(19)14(2)11-18(17)22(23)24/h3-6,11-12H,7-10,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQZNLFNSTZQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C(=C3)N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068651.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4068666.png)
![3-methyl-4-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4068677.png)

![2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4068684.png)


![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068722.png)
![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068723.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,5-dimethyl-phenyl)-benzenesulfonamide](/img/structure/B4068727.png)

![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4068742.png)
![ethyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4068744.png)
![methyl 11-(2-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4068752.png)